1-(2,6-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE
Overview
Description
1-(2,6-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of two methoxy groups on the benzoyl and phenyl rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 2,6-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The acid chloride is then reacted with 4-[(2,5-dimethoxyphenyl)methyl]piperazine in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The presence of methoxy groups can enhance its binding affinity and selectivity towards certain targets. Additionally, the piperazine ring can facilitate its transport across cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-DIMETHOXYBENZYL)PIPERAZINE: Similar structure but lacks the benzoyl group.
1-(2,6-DIMETHOXYBENZOYL)PIPERAZINE: Similar structure but lacks the phenylmethyl group.
4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE: Similar structure but lacks the benzoyl group.
Uniqueness
1-(2,6-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to the presence of both benzoyl and phenylmethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-17-8-9-18(27-2)16(14-17)15-23-10-12-24(13-11-23)22(25)21-19(28-3)6-5-7-20(21)29-4/h5-9,14H,10-13,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBBBBYYMKVBLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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